4-(3-(4-Fluorophenyl)azepane-1-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
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Description
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FUB-PB-22 and belongs to the class of synthetic cannabinoids. The compound is known to have a high affinity for CB1 and CB2 receptors, which are primarily found in the central nervous system.
Scientific Research Applications
Hydrogen-Bond Basicity
Research on secondary amines, including compounds related to azepane and pyrrolidin-2-one structures, has revealed insights into hydrogen-bond basicity. Studies using 4-fluorophenol as a reference hydrogen-bond donor have constructed spectroscopic scales of hydrogen-bond basicity, indicating the impact of steric effects and the electron-withdrawing or -donating nature of substituents on basicity and hydrogen-bonding capabilities (Graton, Berthelot, & Laurence, 2001).
Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds structurally similar to the one , such as spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivatives, have been documented. These studies offer insights into the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the chemical and physical properties of these compounds (Sharma et al., 2013).
Synthetic Methodologies
Research into the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide presents methodologies that could be applicable to the synthesis of the compound . Such studies demonstrate multi-step nucleophilic substitution reactions and ester hydrolysis as efficient paths for creating structurally complex compounds (Zhou et al., 2021).
Protein Kinase Inhibition
The structure-based optimization of azepane derivatives as protein kinase B (PKB) inhibitors highlights the therapeutic potential of azepane-containing compounds. These studies provide a foundation for the design and synthesis of new compounds with potential biomedical applications, particularly in targeting protein kinases involved in disease processes (Breitenlechner et al., 2004).
Photophysical Properties
Investigation into compounds with a pyrrolidin-2-one structure has elucidated their photophysical properties, including solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. Such properties are crucial for applications in materials science and optical technologies (Li et al., 2009).
properties
IUPAC Name |
4-[3-(4-fluorophenyl)azepane-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c1-30-22-11-9-21(10-12-22)27-16-19(14-23(27)28)24(29)26-13-3-2-4-18(15-26)17-5-7-20(25)8-6-17/h5-12,18-19H,2-4,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTWDUDNJRZDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
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